GSK461364

Descripción general

Descripción

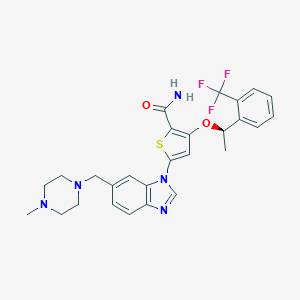

GSK461364 es un inhibidor de molécula pequeña que se dirige específicamente a la quinasa similar a polo 1 (Plk1), una proteína que desempeña un papel crucial en la regulación del ciclo celular. Este compuesto es un inhibidor competitivo de ATP, lo que significa que compite con el ATP para unirse al sitio activo de Plk1, inhibiendo así su actividad. This compound ha mostrado promesa en estudios preclínicos y clínicos por su potencial para tratar varios tipos de cáncer .

Aplicaciones Científicas De Investigación

Química: Sirve como un compuesto modelo para estudiar la inhibición de quinasas y el desarrollo de inhibidores similares.

Biología: Los investigadores utilizan GSK461364 para estudiar el papel de Plk1 en la regulación del ciclo celular y sus implicaciones en la biología del cáncer.

Medicina: Los ensayos clínicos han investigado la eficacia de this compound en el tratamiento de cánceres como el glioblastoma multiforme y el cáncer de esófago.

Mecanismo De Acción

GSK461364 ejerce sus efectos al inhibir la actividad de la quinasa similar a polo 1 (Plk1). Plk1 es una quinasa de serina/treonina que desempeña un papel crítico en varias etapas de la mitosis, incluida la formación del huso, la separación de cromátidas y la citocinesis. Al unirse al sitio de unión al ATP de Plk1, this compound evita la fosforilación de los sustratos de Plk1, lo que lleva al arresto del ciclo celular y la apoptosis en las células cancerosas. Este mecanismo es particularmente efectivo en las células tumorales que se dividen rápidamente, lo que hace que this compound sea un agente anticancerígeno prometedor .

Análisis Bioquímico

Biochemical Properties

GSK461364 has been found to be a potent, ATP-competitive inhibitor of full-length Plk1 enzyme with a K of 2.2 ± 0.6 nM . When evaluated against full-length Plk2 and Plk3, the inhibitor exhibited approximately 400-fold greater potency for Plk1 . This compound was also found to form a rapidly reversible complex with Plk1 .

Cellular Effects

This compound inhibits Plk1 and causes mitotic arrest by inducing G2/M arrest in cells . Moreover, this compound exerts a cytotoxic effect by inducing apoptosis, and induces cellular senescence in cell lines, as indicated by an increased senescence-associated β-galactosidase activity and enhanced DcR2 and interleukin-1α expression .

Molecular Mechanism

The excellent cellular activity and in vivo efficacy demonstrated by this compound is a result of the potent and selective inhibition of Plk1 . This compound inhibits the kinase activity of Plk1, which is crucial for various processes, including mitotic entry, spindle formation, and cytokinesis .

Temporal Effects in Laboratory Settings

This compound treatment of cell lines reduces cell viability and proliferative capacity, causes cell cycle arrest, and massively induces apoptosis . These phenotypic consequences were induced by treatment in the low-dose nanomolar range .

Dosage Effects in Animal Models

In vivo effects of this compound were evaluated by phosphohistone H3 staining of fixed tumor sections or DNA content of tumor homogenates . This compound demonstrated in vivo tumor growth inhibition in animal models .

Metabolic Pathways

The downstream effect of this compound is exerted via MYC-related pathways , pointing out the potential of MYC amplification as a clinically feasible predictive biomarker for patient selection .

Transport and Distribution

This compound was characterized by an initially rapid distribution phase with plasma concentrations decreasing to approximately 15% to 20% of the maximum concentration within 8 hours of cessation of infusion . This initial distribution was followed by an elimination phase with a mean/median terminal half-life of 9 to 13 hours .

Subcellular Localization

Upon expression, Plk1 exhibits a specific dynamic intracellular localization, and co-localization of Plk1 with α-tubulin was revealed in the meiotic spindle during the transition from MI to MII stage . This compound, as an inhibitor of Plk1, is expected to interact with these subcellular structures.

Métodos De Preparación

La síntesis de GSK461364 implica varios pasos, comenzando con la preparación de un núcleo de amida de tiofeno. La ruta sintética incluye la formación de intermediarios clave a través de reacciones como el acoplamiento de amidas y la formación del anillo de tiofeno. El producto final se obtiene a través de procesos de purificación como cristalización y cromatografía . Los métodos de producción industrial normalmente implican la ampliación de estas rutas sintéticas, garantizando al mismo tiempo la pureza y la consistencia del compuesto a través de rigurosas medidas de control de calidad .

Análisis De Reacciones Químicas

GSK461364 principalmente se somete a reacciones típicas de los inhibidores de moléculas pequeñas, que incluyen:

Oxidación y reducción: Estas reacciones pueden modificar los grupos funcionales en la molécula, alterando potencialmente su actividad y estabilidad.

Reacciones de sustitución: Estas reacciones pueden ocurrir en varias posiciones en el anillo de tiofeno o el grupo amida, lo que lleva a derivados con diferentes propiedades.

Hidrólisis: Esta reacción puede descomponer el compuesto en sus partes constituyentes bajo ciertas condiciones.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios ácidos y bases para la hidrólisis. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados, pero generalmente incluyen versiones modificadas del compuesto original con grupos funcionales alterados .

Comparación Con Compuestos Similares

GSK461364 es único entre los inhibidores de Plk1 debido a su alta potencia y selectividad. Tiene un valor de IC50 de aproximadamente 3 nM, lo que indica su fuerte efecto inhibitorio sobre Plk1. En comparación con otros inhibidores de Plk1, this compound exhibe una selectividad más de 100 veces mayor en un panel de otras 47 quinasas, lo que lo hace altamente específico para Plk1 .

Compuestos similares incluyen:

BI 2536: Otro potente inhibidor de Plk1 con mecanismos de acción similares, pero diferentes propiedades farmacocinéticas.

Volasertib: Un inhibidor de Plk1 que ha demostrado eficacia en ensayos clínicos para varios tipos de cáncer, pero con un perfil de seguridad diferente en comparación con this compound.

ON 01910.Na (Rigosertib): Un inhibidor de múltiples quinasas que se dirige a Plk1 entre otras quinasas, utilizado en el tratamiento de síndromes mielodisplásicos

This compound destaca por su alta selectividad y potencia, lo que lo convierte en una herramienta valiosa en la investigación y la terapia del cáncer.

Propiedades

IUPAC Name |

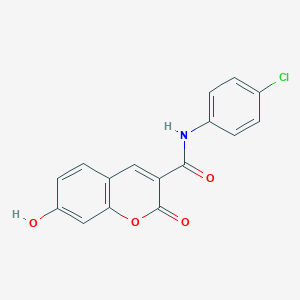

5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28F3N5O2S/c1-17(19-5-3-4-6-20(19)27(28,29)30)37-23-14-24(38-25(23)26(31)36)35-16-32-21-8-7-18(13-22(21)35)15-34-11-9-33(2)10-12-34/h3-8,13-14,16-17H,9-12,15H2,1-2H3,(H2,31,36)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJGWYRLJUCMRT-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28F3N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239197 | |

| Record name | GSK-461364 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929095-18-1 | |

| Record name | 5-[6-[(4-Methyl-1-piperazinyl)methyl]-1H-benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929095-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GSK-461364 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929095181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-461364 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GSK-461364 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QO27TK6Q4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of (R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide?

A1: (R)-5-(6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxamide (GSK461364) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1). [, , ]

Q2: How does this compound interact with PLK1?

A2: this compound acts as an ATP-competitive inhibitor of PLK1, binding to the ATP-binding domain of the kinase. [, , ]

Q3: What are the downstream effects of PLK1 inhibition by this compound?

A3: this compound inhibits PLK1 activity, leading to a cascade of effects, including:

- Mitotic arrest: Cells accumulate in the G2/M phase of the cell cycle. [, , , ]

- Mitotic catastrophe: Disruption of normal mitotic processes leads to cell death. [, ]

- Apoptosis: Induction of programmed cell death pathways. [, , , ]

- Cellular senescence: Induction of a state of irreversible cell cycle arrest. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C28H27F3N6O2S, and its molecular weight is 580.62 g/mol.

Q5: What is the pharmacokinetic profile of this compound?

A5: Studies show that this compound exhibits:

- Proportionality in AUC (area under the curve) and Cmax (maximum concentration) across doses. []

- A half-life of approximately 9 to 13 hours. []

Q6: What pharmacodynamic markers are associated with this compound activity?

A6: Two key pharmacodynamic markers used to assess this compound activity are:

- Phosphorylated histone H3 (pHH3): An indicator of mitotic arrest. [, ]

- PLK1 levels: Monitoring target engagement and modulation. []

Q7: What cancer cell lines have shown sensitivity to this compound in vitro?

A7: this compound has demonstrated antiproliferative activity against a broad range of cancer cell lines, including:

- Colorectal cancer []

- Glioblastoma [, ]

- Osteosarcoma []

- Thyroid cancer []

- Breast cancer [, , , ]

- Lung cancer [, ]

- Pancreatic cancer []

- Prostate cancer []

Q8: What in vivo models have been used to study this compound efficacy?

A8: this compound has shown efficacy in several xenograft tumor models, including:

Q9: What are the key findings from clinical trials of this compound?

A9: Phase I clinical trials of this compound have been conducted in patients with advanced solid tumors. Key findings include:

- Dose-limiting toxicities included neutropenia, thrombocytopenia, and venous thromboembolism. [, ]

- Antitumor activity was observed in some patients, including those with esophageal cancer. []

- Further clinical evaluation requires coadministration of prophylactic anticoagulation due to the risk of venous thromboembolism. []

Q10: Are there known mechanisms of resistance to this compound?

A10: While specific resistance mechanisms are not extensively discussed in the provided research, one study suggests that overexpression of ABC drug transporters, such as ABCB1 and ABCG2, may contribute to reduced efficacy. []

Q11: What are the main safety concerns associated with this compound?

A11: Clinical trials have identified several adverse effects associated with this compound:

- Myelosuppression: Including neutropenia and thrombocytopenia. [, ]

- Venous thromboembolism: A significant safety concern requiring prophylactic anticoagulation in further studies. [, ]

Q12: Are there any potential biomarkers for predicting this compound response?

A12: Research suggests that:

- High expression levels of PLK1, pHH3, and Ki-67 in tumor biopsies may correlate with a better response. []

- Patients with p53-deficient tumors may exhibit higher sensitivity to this compound. [, ]

- Epithelial-mesenchymal transition (EMT) may predict sensitivity to PLK1 inhibition in NSCLC. []

Q13: How does the mechanism of action of this compound differ from that of polo-box domain (PBD) inhibitors?

A13: While both ATP-competitive inhibitors like this compound and PBD inhibitors target PLK1, their mechanisms differ:

- This compound: Primarily induces G2/M arrest by directly inhibiting PLK1's catalytic activity, leading to mitotic catastrophe. [, , , ]

- PBD inhibitors: Can cause both S and G2/M arrest, potentially affecting interphase processes before mitosis. []

Q14: What is the significance of the synergistic effects observed when this compound is combined with other therapies?

A14: Studies have shown synergism between this compound and:

- Taxanes: In triple-negative breast cancer, enhancing growth inhibition and reducing clonogenic potential. []

- Gefitinib: In glioblastoma, leading to enhanced cell death. []

- Radiation therapy: In glioblastoma and breast cancer, increasing radiosensitivity. [, ]

- BET epigenetic reader blockade: In castration-resistant prostate cancer, demonstrating synergistic effects in vitro and in vivo. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B529499.png)

![(S)-4-((4-(((2,3-Dihydro-[1,4]dioxino[2,3-C]pyridin-7-Yl)methyl)amino)piperidin-1-Yl)methyl)-3-Fluoro-4-Hydroxy-4h-Pyrrolo[3,2,1-De][1,5]naphthyridin-7(5h)-One](/img/structure/B529528.png)

![3-(4-Amino-3-(3-chloro-4-fluorophenyl)thieno[3,2-c]pyridin-7-yl)benzenesulfonamide](/img/structure/B529658.png)

![6-Bromo-2-[3-(dimethylamino)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B529789.png)

![methyl (E)-2-[2-[[(Z)-[[3,5-bis(trifluoromethyl)phenyl]-methylsulfanylmethylidene]amino]oxymethyl]phenyl]-3-methoxyprop-2-enoate](/img/structure/B530023.png)

![N-[1-[(4-Ethylphenyl)sulfonylamino]-2-hydroxyindan-6-yl]-3-methoxybenzamide](/img/structure/B530336.png)

![1-[(E)-(2-tert-butylsulfanylphenyl)methylideneamino]-3-(2-methylbutan-2-yl)thiourea](/img/structure/B530532.png)

![7-methyl-3-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B530772.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[4-(3-phenylpropylamino)quinazolin-2-yl]methyl]acetamide](/img/structure/B530788.png)